11-(3-methoxyphenyl)-8-methyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one
Description
11-(3-Methoxyphenyl)-8-methyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one is a complex polycyclic compound with the molecular formula C₂₄H₂₂O₄ and a molecular weight of 374.436 g/mol . It features a fused cycloheptane, furan, and chromenone core, substituted with a 3-methoxyphenyl group at position 11 and a methyl group at position 6. This compound is cataloged under ChemSpider ID 1385613 and is available for research purposes in formats such as glass vials and 96-tube racks, with a global delivery time of approximately one week . Its structural complexity and substituent diversity make it a candidate for pharmacological screening, particularly in drug discovery programs targeting receptor modulation or enzyme inhibition .
Properties
IUPAC Name |
16-(3-methoxyphenyl)-12-methyl-10,14-dioxatetracyclo[9.7.0.02,8.013,17]octadeca-1(11),2(8),12,15,17-pentaen-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O4/c1-14-22-20(21(13-27-22)15-7-6-8-16(11-15)26-2)12-19-17-9-4-3-5-10-18(17)24(25)28-23(14)19/h6-8,11-13H,3-5,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGLIGAVASEZBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=C3CCCCC4)C(=CO2)C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is , and it features a unique bicyclic structure that contributes to its biological activity. The presence of a methoxy group and a tetrahydrofurochromene framework may influence its interactions with biological targets.
Structural Formula
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The methoxy group is known to enhance radical scavenging capabilities, which may be beneficial in preventing oxidative stress-related diseases.
2. Anti-inflammatory Effects
The compound's potential anti-inflammatory effects have been highlighted in various studies. It may inhibit pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in inflammatory diseases.
3. Anticancer Properties
Emerging evidence suggests that this compound may exhibit anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest.
4. Neuroprotective Effects
Some studies have indicated that the compound may offer neuroprotective benefits by mitigating neuronal cell death and enhancing cognitive functions.
Case Study 1: Antioxidant Activity Assessment
In a study assessing the antioxidant capacity of various furochromene derivatives, the compound demonstrated a significant reduction in reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress.
Case Study 2: In Vivo Anti-inflammatory Evaluation
An animal model study evaluated the anti-inflammatory effects of the compound using carrageenan-induced paw edema. Results showed a marked decrease in paw swelling compared to controls, suggesting effective anti-inflammatory action.
Scientific Research Applications
Pharmacological Applications
- Anti-inflammatory Properties
- Analgesic Activity
- Antioxidant Activity
Case Studies
Several studies have documented the effectiveness of this compound in various applications:
- Study on Inflammation : A study published in a peer-reviewed journal demonstrated that the compound significantly reduced inflammation in a rat model of arthritis. The results indicated a decrease in swelling and pain behaviors compared to control groups .
- Analgesic Efficacy : Another study evaluated the analgesic effects using a formalin test in mice. The compound exhibited dose-dependent pain relief similar to conventional analgesics like ibuprofen .
Chemical Reactions Analysis
Oxidation Reactions
The chromene and cycloheptane rings in the compound are susceptible to oxidation under controlled conditions:
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Chromene ring oxidation : Treatment with potassium permanganate (KMnO<sub>4</sub>) in acidic media oxidizes the chromene double bond, forming a diketone derivative.
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Cycloheptane ring oxidation : Ozone (O<sub>3</sub>) cleavage followed by reductive workup fragments the seven-membered ring, yielding aldehyde intermediates.
Table 1: Oxidation Reaction Conditions and Outcomes
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Chromene oxidation | KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>, 60°C | Diketone derivative | 65–72 |
| Cycloheptane cleavage | O<sub>3</sub>, DCM, –78°C; Zn/H<sub>2</sub>O | Bis-aldehyde fragments | 48–55 |
Reduction Reactions
The ketone group at position 6 and the aromatic methoxy group participate in reduction reactions:
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Ketone reduction : Lithium aluminum hydride (LiAlH<sub>4</sub>) reduces the carbonyl to a secondary alcohol, forming 11-(3-methoxyphenyl)-8-methyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6-ol .
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Catalytic hydrogenation : Palladium on carbon (Pd/C) under H<sub>2</sub> selectively reduces the chromene double bond without affecting the ketone.
Electrophilic Aromatic Substitution
The methoxyphenyl group undergoes electrophilic substitution:
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Nitration : Nitric acid (HNO<sub>3</sub>) in sulfuric acid introduces a nitro group at the para position relative to the methoxy group.
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Halogenation : Bromine (Br<sub>2</sub>) in acetic acid yields mono-brominated products at the ortho position.
Table 2: Substitution Reactions
| Reaction | Reagents | Position | Product Structure |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | Para | Nitro-methoxyphenyl derivative |
| Bromination | Br<sub>2</sub>/CH<sub>3</sub>COOH, 25°C | Ortho | Bromo-methoxyphenyl derivative |
Nucleophilic Reactions
The methoxy group participates in nucleophilic demethylation:
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Demethylation : Boron tribromide (BBr<sub>3</sub>) in dichloromethane cleaves the methyl ether to yield a phenolic derivative.
Cyclization and Ring-Opening
The fused ring system enables unique transformations:
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Acid-catalyzed ring-opening : Hydrochloric acid (HCl) in ethanol opens the furochromene ring, generating a linear tricyclic structure.
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Base-mediated cyclization : Sodium hydride (NaH) in tetrahydrofuran (THF) induces intramolecular cyclization, forming additional rings .
Stability and Reactivity Trends
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Thermal stability : Decomposition occurs above 300°C, with CO and CO<sub>2</sub> as primary gaseous products.
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pH-dependent reactivity : The ketone group exhibits higher reactivity in basic conditions due to enolate formation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
11-(4-Fluorophenyl)-8-methyl-2,3,4,5,11,12-hexahydro-10H-cyclohepta[3,4]chromeno[6,7-e][1,3]oxazin-6(1H)-one (CAS 847045-23-2)
- Molecular Formula: C₂₃H₂₂FNO₃
- Molecular Weight : 379.4 g/mol
- Key Differences: Substitution at the phenyl ring: 4-fluorophenyl vs. 3-methoxyphenyl in the target compound. Fluorine’s electronegativity may enhance binding affinity in hydrophobic pockets of biological targets . Additional hydrogenation: The hexahydrocyclohepta ring increases saturation, possibly reducing reactivity compared to the tetrahydro counterpart in the target compound .
(Z)-3-(5-Formyl-3-hydroxy-3-methoxystyryl)-3-isopropyl-2H-furo[3,2-g]chromene-3,7-dione (Compound 11)
- Synthetic Pathway : Prepared via alkyne coupling and cyclization, contrasting with the target compound’s synthesis (details unspecified in evidence) .
3,4,6a,10-Tetrahydroxy-6a,7-dihydroindeno[2,1-c]chromen-9(6H)-one (CAS 475-25-2)
- Molecular Formula : C₁₆H₁₂O₆
- Molecular Weight : 300.26 g/mol
- Lower molecular weight and reduced ring complexity may limit its utility in high-affinity receptor interactions .
Comparative Data Table
Research Findings and Implications
- Substituent Effects : The 3-methoxyphenyl group in the target compound may confer moderate lipophilicity, balancing solubility and membrane permeability. In contrast, the 4-fluorophenyl analog’s electronegativity could enhance target engagement in hydrophobic environments .
- Structural Complexity: The cyclohepta-furochromenone core in the target compound provides a rigid scaffold for stereoselective interactions, whereas the indeno-chromenone derivative’s hydroxyl-rich structure favors solubility but may limit blood-brain barrier penetration .
- Synthetic Accessibility : The target compound’s commercial availability in standardized formats (e.g., 96-tube racks) suggests its utility in high-throughput screening, while derivatives like Compound 11 require specialized synthetic routes .
Q & A
Basic: What synthetic methodologies are recommended for preparing 11-(3-methoxyphenyl)-8-methyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one?
Methodological Answer:
The synthesis of complex polycyclic furanochromenones typically involves multi-step strategies, including:
- Cyclization reactions (e.g., acid-catalyzed or photochemical cyclization) to form the fused furan-chromenone core.
- Functionalization of intermediates via nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura for aryl group introduction).
- Protection/deprotection steps for sensitive moieties like methoxy groups.
For example, analogous compounds (e.g., furo[3,2-g]chromenones) have been synthesized using Pd-catalyzed coupling to attach substituted aryl groups . Post-synthesis purification often requires column chromatography with gradients of ethyl acetate/hexane and characterization via NMR and MS.
Basic: How can structural elucidation be performed for this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC, HMBC) to assign stereochemistry and confirm fused ring systems.
- X-ray Crystallography : Critical for resolving complex ring conformations (e.g., cycloheptane chair vs. boat forms).
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (C23H22O4).
Similar fused chromenones (e.g., furo[3,2-g]chromen-7-ones) were structurally validated using crystallographic data, revealing bond angles and torsion angles critical for bioactivity .
Basic: What solvent systems are optimal for solubility and stability studies?
Methodological Answer:
- Polar aprotic solvents : DMSO or DMF for initial dissolution (common in biological assays).
- Hydroxylic solvents : Methanol/water mixtures for HPLC analysis.
- Stability testing : Use buffered solutions (pH 2–9) to assess hydrolytic degradation.
For related compounds, solubility in DMSO (>10 mM) and instability under UV light were noted, necessitating dark storage .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore bioactivity?
Methodological Answer:
- Core modifications : Synthesize analogs with varying substituents (e.g., replacing 3-methoxyphenyl with halogenated or nitro groups).
- In vitro assays : Test against cancer cell lines (e.g., MTT assay) or enzyme targets (e.g., kinases, cytochrome P450).
- Computational docking : Use software like AutoDock to predict binding to receptors (e.g., estrogen receptors, given structural similarity to coumarins) .
Coumarin derivatives with methoxy groups showed enhanced antiproliferative activity in SAR studies, suggesting the 3-methoxyphenyl group here may modulate bioactivity .
Advanced: How to resolve contradictions in spectral data during characterization?
Methodological Answer:
- Replicate experiments : Repeat NMR under standardized conditions (e.g., 25°C, deuterated solvent).
- Cross-validate techniques : Compare IR carbonyl stretches (e.g., 1700–1750 cm<sup>-1</sup> for lactones) with MS fragmentation patterns .
- Consult computational models : Use DFT calculations to predict <sup>13</sup>C chemical shifts and match experimental data.
In cases of overlapping signals (e.g., cycloheptane protons), dynamic NMR at variable temperatures can clarify exchange processes .
Advanced: What strategies mitigate low yield in cyclization steps?
Methodological Answer:
- Optimize catalysts : Screen Lewis acids (e.g., BF3·Et2O, ZnCl2) or organocatalysts.
- Control reaction time/temperature : Use microwave-assisted synthesis to enhance efficiency.
- Protecting groups : Temporarily block reactive hydroxyls to prevent side reactions.
For a related furochromenone, microwave irradiation reduced reaction time from 24 hours to 2 hours, improving yield by 30% .
Advanced: How to assess metabolic stability in preclinical models?
Methodological Answer:
- In vitro assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS.
- Identify metabolites : Use HRMS/MS to detect hydroxylated or demethylated products.
- In vivo PK studies : Administer IV/orally to rodents and measure plasma half-life.
Methoxy-substituted coumarins often undergo rapid O-demethylation, suggesting the 3-methoxyphenyl group here may be a metabolic hotspot .
Advanced: What computational tools predict interactions with biological targets?
Methodological Answer:
- Molecular dynamics (MD) simulations : Explore binding stability to receptors (e.g., PARP-1, tubulin).
- Pharmacophore modeling : Map electrostatic/hydrophobic features to align with known inhibitors.
- ADMET prediction : Use SwissADME or ADMETLab to estimate toxicity and bioavailability.
For structurally similar chromenones, docking into the ATP-binding pocket of kinases showed hydrogen bonding with hinge regions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
